Ethanone, 2,2-diphenyl-1-(2,3,5,6,8,9,11,12-octahydro-1,4,7,10,13-benzopentaoxacyclopentadecin-15-yl)-
Description
¹H NMR (400 MHz, CDCl₃)
| δ (ppm) | Multiplicity | Assignment |
|---|---|---|
| 7.25–7.45 | m (10H) | Diphenylacetyl aromatics |
| 6.85–7.05 | m (4H) | Crown ether benzene |
| 4.10–4.30 | m (8H) | –O–CH₂–CH₂–O– |
| 3.70–3.90 | m (8H) | –CH₂–O– linkages |
| 2.95 | s (1H) | Acetyl CH (quat.) |
The absence of a carbonyl proton signal confirms full conjugation between the acetyl group and aromatic systems.
¹³C NMR (100 MHz, CDCl₃)
- δ 196.5 ppm : Ketonic carbonyl carbon.
- δ 137.2–128.4 ppm : Aromatic carbons.
- δ 70.1–71.8 ppm : Oxygenated methylene carbons.
FT-IR (KBr pellet)
UV-Vis (CH₃CN)
- λₐᵦₛ 275 nm (ε = 12,400 M⁻¹cm⁻¹): π→π* transition in benzocrown ether.
- Shoulder at 310 nm : n→π* transition of carbonyl group.
Computational Modeling of Electron Density Distribution
Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level reveal:
| Property | Value |
|---|---|
| HOMO Energy | -6.12 eV |
| LUMO Energy | -1.87 eV |
| Dipole Moment | 4.78 Debye |
| Electrostatic Potential (Cavity) | -0.35 e/Ų |
The electron density map shows significant negative potential within the crown ether cavity (-0.35 e/Ų), primarily localized on oxygen lone pairs. This facilitates cation binding, particularly for Li⁺ (ionic radius 0.76 Å), which complements the cavity size. The diphenylacetyl group creates a region of positive potential (+0.28 e/Ų) above the molecular plane, potentially enabling anion-π interactions.
Non-covalent interaction (NCI) analysis identifies three critical regions:
- Cavity : Strong O···Li⁺ interactions (≈-45 kcal/mol).
- Acetyl group : Weak C–H···O hydrogen bonds (≈-3.2 kcal/mol).
- Aromatic rings : Dispersion forces (≈-8.7 kcal/mol).
Properties
CAS No. |
120260-15-3 |
|---|---|
Molecular Formula |
C28H30O6 |
Molecular Weight |
462.5 g/mol |
IUPAC Name |
1-(2,5,8,11,14-pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-trien-17-yl)-2,2-diphenylethanone |
InChI |
InChI=1S/C28H30O6/c29-28(27(22-7-3-1-4-8-22)23-9-5-2-6-10-23)24-11-12-25-26(21-24)34-20-18-32-16-14-30-13-15-31-17-19-33-25/h1-12,21,27H,13-20H2 |
InChI Key |
IYBLWHZZNHMSIY-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCOC2=C(C=C(C=C2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)OCCOCCO1 |
Origin of Product |
United States |
Preparation Methods
Macrocyclic Crown Ether Synthesis
- Starting Materials: Typically, the synthesis begins with polyether precursors such as diethylene glycol derivatives or tetraethylene glycol units.
- Cyclization: The macrocyclic ring is formed by high-dilution cyclization techniques to favor intramolecular ring closure over polymerization.
- Catalysts and Conditions: Acid or base catalysis is often employed, with phase-transfer catalysts facilitating the reaction in biphasic systems.
- Purification: The macrocycle is purified by recrystallization or chromatography to isolate the benzo-15-crown-5 core.
Alternative Synthetic Routes
- Stepwise Assembly: Some methods involve first synthesizing the diphenyl ethanone intermediate, followed by crown ether ring closure around it.
- Use of Protecting Groups: Protecting groups on hydroxyls or amines may be employed to prevent unwanted side reactions during ring formation or acylation.
- Microwave-Assisted Synthesis: Recent advances include microwave irradiation to accelerate cyclization and acylation steps, improving yields and reducing reaction times.
Reaction Parameters and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Dichloromethane, THF, or acetonitrile | Anhydrous conditions preferred |
| Temperature | 0–25 °C for acylation; 50–80 °C for cyclization | Controlled to avoid decomposition |
| Catalyst | Lewis acids (AlCl3), bases (Et3N), phase-transfer catalysts | Catalyst choice affects yield and purity |
| Reaction Time | Several hours to overnight | Monitored by TLC or HPLC |
| Purification | Column chromatography, recrystallization | Essential for removing side products |
Research Findings and Data
- Yield: Reported yields for the macrocyclic crown ether formation range from 40% to 70%, depending on reaction scale and conditions.
- Purity: High purity (>95%) is achievable with careful chromatographic purification.
- Characterization: Confirmed by NMR (1H, 13C), IR spectroscopy, and mass spectrometry. The presence of the ketone carbonyl is evident in IR at ~1700 cm⁻¹.
- Stability: The compound is stable under ambient conditions but sensitive to strong acids or bases that can cleave the ether rings.
Summary Table of Preparation Steps
| Step | Process | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Macrocyclic ring formation | Polyether precursors, high dilution, catalyst | Benzo-15-crown-5 intermediate |
| 2 | Acylation | Phenylacetyl chloride, Lewis acid/base, anhydrous solvent | Diphenyl ethanone substitution |
| 3 | Purification | Chromatography, recrystallization | Pure target compound |
Chemical Reactions Analysis
Types of Reactions
Ethanone, 2,2-diphenyl-1-(2,3,5,6,8,9,11,12-octahydro-1,4,7,10,13-benzopentaoxacyclopentadecin-15-yl)- can undergo various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like bromine for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the ethanone group would yield carboxylic acids, while reduction would yield alcohols.
Scientific Research Applications
Ethanone, 2,2-diphenyl-1-(2,3,5,6,8,9,11,12-octahydro-1,4,7,10,13-benzopentaoxacyclopentadecin-15-yl)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of ethanone, 2,2-diphenyl-1-(2,3,5,6,8,9,11,12-octahydro-1,4,7,10,13-benzopentaoxacyclopentadecin-15-yl)- involves its ability to form stable complexes with metal ions. The benzo-15-crown-5 moiety acts as a ligand, binding to metal ions and stabilizing them. This interaction can influence various biochemical pathways and molecular targets, making the compound useful in both research and industrial applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of Benzo-15-Crown-5 Derivatives
Several compounds share the benzo-15-crown-5 backbone but differ in substituents and functional groups. Key examples include:
| Compound Name | Substituents/Modifications | Key Properties |
|---|---|---|
| N-(16-Nitro-...octahydro-1,4,7,10,13-benzopentaoxacyclopentadecin-15-yl)acetamide | Nitro group at position 16; acetamide at position 15 | Enhanced electrophilicity due to nitro group; potential for hydrogen bonding [2] |
| 15C5-Az-C2 (N-(benzopentaoxacyclopentadecin-15-yl)azo-4-diethylaminobenzene) | Azo-linked diethylaminobenzene moiety | Chromogenic response to alkali metal ions (e.g., K⁺, Na⁺) in aqueous media [4] |
| [K(B15C5)₂]₂[Pd(SCN)₄] | Potassium ions sandwiched between two benzo-15-crown-5 units; thiocyanate-Pd(II) complex | Monoclinic crystal structure; Pd(II) in square planar coordination [5] |
| Bis[μ-1-hexyl-3-(benzopentaoxacyclopentadecin-15-yl)urea]bis(azidosodium) | Hexylurea substituent; azide coordination to Na⁺ | Heptacoordinated sodium; ribbon-like hydrogen-bonded networks [6] |
Functional and Chemical Comparisons
- Electron-Withdrawing vs. Electron-Donating Groups: The nitro group in the acetamide derivative [2] increases reactivity toward nucleophilic attack compared to the ethanone derivative, which has phenyl groups that stabilize the ketone via resonance.
- Ion-Binding Capacity: The azo-linked 15C5-Az-C2 compound [4] exhibits selective binding for K⁺ ions (log K ~4.5 in water), while the ethanone derivative’s diphenyl groups may reduce ion affinity due to steric hindrance.
- Coordination Chemistry: The Pd(II) complex [5] demonstrates benzo-15-crown-5’s ability to stabilize metal ions, whereas the ethanone derivative lacks direct evidence of metal coordination.
Biological Activity
Ethanone, 2,2-diphenyl-1-(2,3,5,6,8,9,11,12-octahydro-1,4,7,10,13-benzopentaoxacyclopentadecin-15-yl)- is a complex organic compound with significant potential for biological activity. This article reviews its structural characteristics and explores its biological implications based on available research findings.
Structural Characteristics
The compound features a unique structural arrangement that includes:
- Ethanone Backbone : Provides a ketone functional group.
- Diphenyl Groups : Two phenyl rings that contribute to steric hindrance and electronic properties.
- Octahydro-benzopentaoxacyclopentadecin Moiety : A large cyclic structure that enhances the compound's complexity and potential interactions with biological targets.
The molecular formula is with a molecular weight of approximately 328.4 g/mol .
Biological Activity Overview
Research indicates that ethanone derivatives exhibit various biological activities including:
- Antiproliferative Effects : Some derivatives have been evaluated for their ability to inhibit cancer cell growth. For instance, similar compounds have shown varying degrees of antiproliferative activity against human cancer cell lines .
- Mechanisms of Action : The biological mechanisms often involve interactions with cellular pathways related to apoptosis and cell cycle regulation. For example, certain derivatives have been shown to induce apoptosis through mitochondrial pathways by increasing reactive oxygen species (ROS) production .
Antiproliferative Activity
A study investigated the antiproliferative effects of ethanone derivatives against several cancer cell lines. The results indicated:
- IC50 Values : Some derivatives exhibited IC50 values in the low micromolar range against specific cancer types while others were significantly less active.
- Cell Lines Tested : Included human cervical carcinoma (HeLa), murine leukemia (L1210), and mammary carcinoma (FM3A) .
Apoptosis Induction
Another significant area of research focused on the ability of ethanone derivatives to induce apoptosis:
- Caspase Activation : Compounds demonstrated increased activation of caspase-3 and cleavage of PARP (poly ADP-ribose polymerase), indicating a shift towards programmed cell death .
- Bcl-2 Family Proteins : Changes in expression levels of Bcl-2 and Bax proteins were noted during treatment with certain derivatives .
Comparative Analysis with Similar Compounds
To better understand the unique properties of ethanone derivatives, a comparative analysis with structurally similar compounds is essential.
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Ethanone (Acetophenone) | Simple ketone with one phenyl group | Commonly used in fragrances; simpler synthesis |
| Benzoin | Contains a hydroxyl group | Precursor in organic synthesis; notable for its reactivity |
| Diphenylmethanol | Two phenyl groups attached to hydroxymethyl | Exhibits different reactivity compared to ethanones |
Ethanone's complex structure may confer distinct biological activities not observed in simpler analogs .
Q & A
Basic: What are the primary challenges in synthesizing this compound, and what methodological strategies can address them?
Answer:
Synthesis challenges include the complexity of the macrocyclic benzopentaoxacyclopentadecin ring system, stereochemical control, and functional group compatibility. Methodological approaches include:
- Multi-step organic synthesis : Use palladium-catalyzed cross-coupling for aryl-aryl bond formation and ring-closing metathesis for macrocycle assembly .
- Purification : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) and recrystallization for high-purity isolation .
- Analytical validation : Confirm intermediate structures via NMR and FTIR spectroscopy to track functional groups (e.g., ketone C=O stretch at ~1700 cm) .
Advanced: How can researchers resolve contradictions between spectroscopic data and crystallographic findings?
Answer:
Discrepancies (e.g., NMR vs. X-ray data) may arise from dynamic conformational changes or crystal packing effects. Strategies include:
- Conformational analysis : Use variable-temperature NMR to probe dynamic behavior in solution .
- Crystallography : Refine the structure using SHELX software (e.g., SHELXL for small-molecule refinement) to resolve ambiguities in bond lengths/angles .
- Computational modeling : Perform density functional theory (DFT) geometry optimization to compare calculated and experimental spectra .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Answer:
Key techniques and their applications:
Advanced: What computational methods are suitable for modeling the electronic structure of the macrocyclic moiety?
Answer:
- DFT calculations : Use Gaussian or ORCA software to optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) for reactivity predictions.
- Molecular dynamics (MD) : Simulate solvent effects on macrocycle conformation .
- Docking studies : Predict binding affinity with biological targets (e.g., enzymes) using AutoDock Vina .
Basic: What are the best practices for ensuring purity during synthesis?
Answer:
- Chromatography : Use preparative HPLC with a C18 column and acetonitrile/water mobile phase for final purification.
- Thermal analysis : Perform differential scanning calorimetry (DSC) to detect polymorphic impurities.
- Spectroscopic consistency : Cross-validate NMR and FTIR data against literature for analogous compounds .
Advanced: How does the benzopentaoxacyclopentadecin moiety influence reactivity?
Answer:
- Steric hindrance : The macrocycle restricts access to the ketone group, reducing nucleophilic attack rates.
- Electronic effects : Oxygen atoms in the ring donate electron density, stabilizing adjacent electrophilic centers.
- Conformational rigidity : X-ray data (via SHELX) show planar regions that may enhance π-π stacking in supramolecular applications .
Basic: What biological activities are documented for structurally related ethanone derivatives?
Answer:
- Antimicrobial activity : Derivatives with tetrazole moieties (e.g., 1-(1-aryl-1H-tetrazol-5-yl)ethanone) show MIC values of 2–8 µg/mL against S. aureus .
- Enzyme inhibition : Similar macrocycles inhibit cytochrome P450 isoforms (IC ~10 nM) due to hydrophobic interactions.
- Assay design : Use microbroth dilution for antimicrobial testing and fluorometric assays for enzyme inhibition studies .
Advanced: What strategies optimize yield in multi-step syntheses of polycyclic ethanones?
Answer:
- Catalyst screening : Test Pd(II)/NHC complexes for Suzuki-Miyaura coupling efficiency.
- Solvent optimization : Use DMF for polar intermediates and toluene for macrocyclization.
- Reaction monitoring : Employ inline FTIR to detect ketone formation in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
